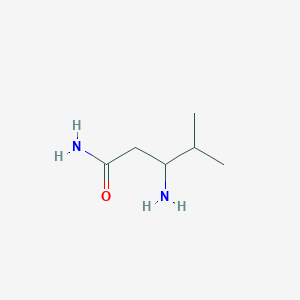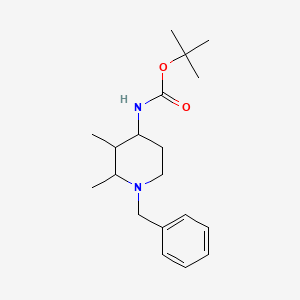
3-Amino-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methylpentanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of pentanamide, featuring an amino group at the third position and a methyl group at the fourth position of the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylpentanamide can be achieved through several methods. One common approach involves the reaction of 4-methylpentanoic acid with ammonia, followed by the reduction of the resulting amide. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and flow rates .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon and hydrogen gas are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
3-Amino-4-methylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-methylpentanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of tumor necrosis factor-alpha converting enzyme, which plays a role in inflammatory responses .
Comparación Con Compuestos Similares
- 3-Amino-4-methylpyridine
- 4-Methylpentanoic acid
- 3-Amino-4-methylphenylbenzamide
Comparison: 3-Amino-4-methylpentanamide is unique due to its specific structural features, such as the presence of both an amino group and a methyl group on the pentanamide backbone. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 3-Amino-4-methylpyridine is an aromatic compound, this compound is an aliphatic compound, leading to differences in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
3-amino-4-methylpentanamide |
InChI |
InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
Clave InChI |
SVDDNCKPGUGLAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)




![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)


![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)


![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)

